Suc-Ala-Ala-Val-Amc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

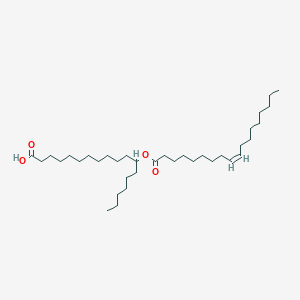

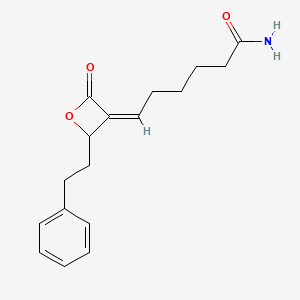

“Suc-Ala-Ala-Val-Amc” is a tetrapeptide and an elastase substrate . It can be used for determining elastase activity . Elastase is a critical protease in immune response and host defense mechanisms in both physiological and disease-associated conditions .

Synthesis Analysis

The synthesis of “this compound” involves the addition of 7-amino-4-methylcoumarin (AMC) to the peptide sequence . This generates a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase .

Molecular Structure Analysis

The molecular formula of “this compound” is C30H39N5O9 . The formal name is N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide .

Chemical Reactions Analysis

“this compound” is avidly hydrolyzed by elastases but not by cathepsin G . The addition of AMC generates a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase .

Physical and Chemical Properties Analysis

“this compound” is a crystalline solid . Its solubility is 20 mg/ml in DMF, 0.5 mg/ml in DMF:PBS (pH 7.2) (1:1), and 16 mg/ml in DMSO .

科学研究应用

蛋白酶体和内肽酶研究:Suc-Ala-Ala-Val-Amc被用作荧光基底,用于研究蛋白酶体活性。它有助于理解各种生物体中蛋白酶体相关酶的机制,包括细菌和真核生物。例如,Chandu等人(2003年)表明,在大肠杆菌中,PepN酶,主要是丙氨酸氨基肽酶,也可以水解this compound,表明其在蛋白水解中的作用超出了已知功能(Chandu, Kumar, & Nandi, 2003)。

胰膜中的酶活性:Mumford等人(1980年)在狗胰脏微粒体中鉴定出一种水解底物this compound的内肽酶。这一发现突显了这类酶在胰腺功能中的作用以及它们在医学研究中的潜在相关性(Mumford et al., 1980)。

癌症研究和药物开发:在癌症研究领域,Widdison等人(2014年)讨论了新型肽链偶联的苯胺马坦辛类抗体药物复合物(ADCs)的开发用于癌症治疗。这些ADCs利用类似于this compound的肽用于靶向药物传递,展示了该化合物在开发新型治疗策略中的实用性(Widdison et al., 2014)。

生物技术应用:Malik等人(2012年)探讨了沙漠飞蝗血淋巴中脂蛋白III中的丝氨酸蛋白酶样活性。他们使用this compound和其他类似底物来研究酶活性,暗示在食品加工和农业生物技术中可能的应用(Malik, Amir, & Venekei, 2012)。

作用机制

Target of Action

Suc-Ala-Ala-Val-Amc, a tetrapeptide, primarily targets elastase , a serine protease . Elastase plays a crucial role in various biological processes, including inflammation and tissue remodeling, by cleaving elastin, a key component of the extracellular matrix .

Mode of Action

This compound acts as a substrate for elastase . When elastase encounters this compound, it cleaves the compound, resulting in a change that can be monitored fluorometrically . This property makes this compound valuable in determining elastase activity .

Biochemical Pathways

The interaction of this compound with elastase occurs within the context of the broader proteolytic pathways in which elastase participates. Elastase is involved in the degradation of elastin fibers, a process that is part of the body’s response to inflammation and injury . The cleavage of this compound by elastase can be seen as a microcosm of these larger proteolytic processes.

Pharmacokinetics

Its metabolism would presumably involve proteolytic enzymes, and excretion would likely occur via the kidneys . These properties would influence the bioavailability of this compound, although specific details would require further study.

Result of Action

The primary result of this compound’s action is the generation of a fluorescent signal that indicates elastase activity . This allows researchers to monitor the activity of elastase in real-time, providing valuable insights into the role of this enzyme in various biological processes .

Action Environment

The action of this compound, like that of many biochemical compounds, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with either this compound or elastase . Understanding these influences can be crucial for optimizing the use of this compound in research settings.

安全和危害

未来方向

生化分析

Biochemical Properties

Suc-Ala-Ala-Val-Amc plays a significant role in biochemical reactions as a substrate for proteases. It interacts with enzymes such as elastase, a serine protease involved in the degradation of elastin and other proteins. When elastase cleaves this compound, it releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured to determine enzyme activity . This interaction is highly specific, making this compound an essential tool for studying elastase activity and its inhibitors.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases that regulate cell function. For instance, elastase activity, measured using this compound, can impact cell signaling pathways, gene expression, and cellular metabolism. Elastase-mediated proteolysis can modulate the extracellular matrix, affecting cell migration, proliferation, and apoptosis . By providing a means to measure elastase activity, this compound helps researchers understand the enzyme’s role in cellular dynamics and its implications in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by elastase at the peptide bond between valine and AMC. This cleavage releases AMC, which fluoresces upon excitation, allowing for the quantification of elastase activity . The specificity of this compound for elastase is due to the peptide sequence, which mimics the natural substrates of the enzyme. This interaction is crucial for studying the inhibition or activation of elastase and understanding its role in various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under recommended storage conditions, but its activity can diminish if exposed to unfavorable conditions such as high temperatures or prolonged storage . Long-term studies using this compound have shown consistent results in measuring elastase activity, although the stability of the compound should always be verified before use to ensure accurate results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal concentrations, it effectively measures elastase activity without causing adverse effects. At high doses, there may be potential toxicity or interference with other cellular processes . Studies have shown that appropriate dosing is critical for obtaining reliable data and avoiding confounding factors in experimental outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. It interacts with enzymes such as elastase, which plays a role in the breakdown of proteins within the extracellular matrix . The cleavage of this compound by elastase results in the release of AMC, which can be detected and measured. This process is essential for studying the regulation of protease activity and its impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with proteases and other binding proteins. The compound’s localization and accumulation depend on the presence and activity of elastase, which cleaves the substrate to release AMC . Understanding the transport and distribution of this compound is crucial for interpreting experimental results and ensuring accurate measurements of enzyme activity.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its role as a substrate for elastase. The compound is targeted to areas where elastase is active, such as the extracellular matrix and specific cellular compartments . Post-translational modifications and targeting signals may also influence its localization, affecting its activity and function in biochemical assays.

属性

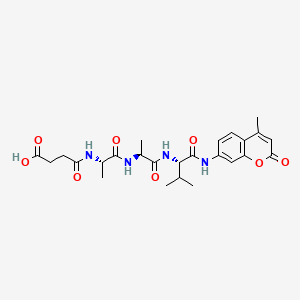

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O8/c1-12(2)22(25(36)28-16-6-7-17-13(3)10-21(33)37-18(17)11-16)29-24(35)15(5)27-23(34)14(4)26-19(30)8-9-20(31)32/h6-7,10-12,14-15,22H,8-9H2,1-5H3,(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,31,32)/t14-,15-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQTXCWYXLITEA-DFFLPILJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。